

A Comparative Guide to the Cellular Effects of FAK Inhibitors

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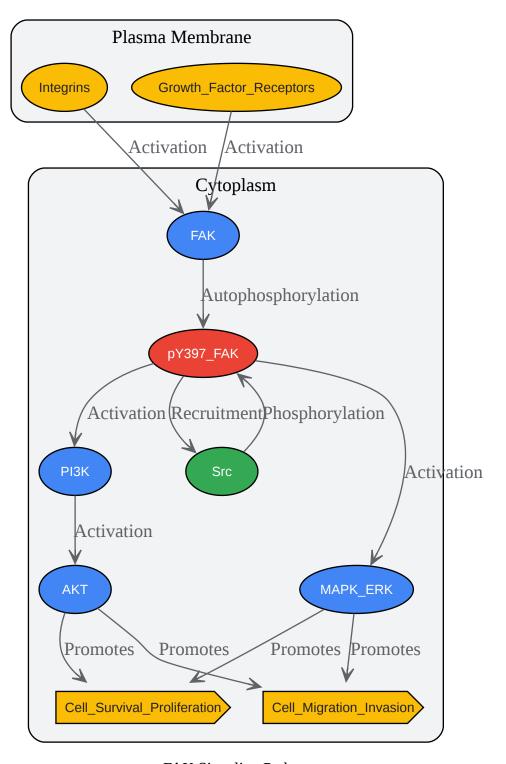
For Researchers, Scientists, and Drug Development Professionals

Focal Adhesion Kinase (FAK) has emerged as a critical mediator in cancer progression, playing a pivotal role in cell survival, proliferation, migration, and invasion. Its overexpression in various tumors has made it a prime target for therapeutic intervention. This guide provides an objective comparison of the cellular effects of different FAK inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate tool for their specific research needs.

FAK Signaling Pathway

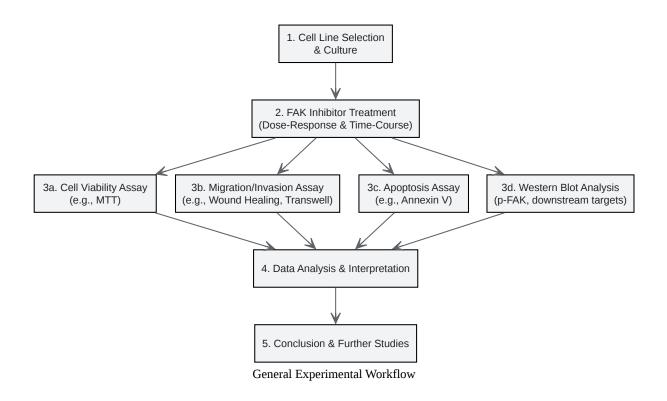
Focal Adhesion Kinase is a non-receptor tyrosine kinase that integrates signals from integrins and growth factor receptors to regulate downstream signaling cascades. Upon activation, FAK autophosphorylates at Tyrosine 397 (Y397), creating a high-affinity binding site for Src family kinases. This interaction leads to the phosphorylation of other tyrosine residues on FAK, initiating downstream pathways such as PI3K/AKT and MAPK/ERK, which are crucial for cell survival, proliferation, and motility.[1][2]





FAK Signaling Pathway





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References

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